N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide

Description

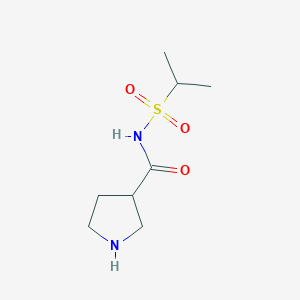

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide is a pyrrolidine-derived carboxamide featuring a propane-2-sulfonyl substituent on the pyrrolidine nitrogen.

Properties

Molecular Formula |

C8H16N2O3S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

N-propan-2-ylsulfonylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C8H16N2O3S/c1-6(2)14(12,13)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

UGTATNFOOBQMKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC(=O)C1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and carboxamide groups. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by sulfonylation and amidation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biomolecules, influencing their structure and function. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Enzyme Inhibition

(a) Pyrrolidine Carboxamides in ROCK Inhibition

highlights β-proline-derived carboxamides (e.g., (1H-indazole-5-yl)-pyrrolidine-3-carboxamide) as potent ROCK I inhibitors. Key comparisons include:

- Substituent Type : Benzyl-substituted derivatives (series III) showed superior activity to benzoyl-substituted analogues (series IV), suggesting that free rotation of a single bond (benzyl) enhances enzyme interaction .

- Stereochemistry : The (S)-enantiomer of the pyrrolidine-3-carboxamide scaffold exhibited higher ROCK I inhibition than the (R)-enantiomer (e.g., compound 4 vs. 4h), whereas (R)- and (S)-enantiomers in pyrrolidine-2-carboxamide scaffolds displayed similar activity .

(b) TRK Inhibitors with Pyrrolidine Carboxamide Scaffolds

describes (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK inhibitor. Unlike the target compound, this analogue incorporates a hydroxyl-pyrrolidine carboxamide and a pyrazolo-pyrimidinyl group, which are critical for TRK binding .

Key Difference : The absence of a sulfonyl group in the TRK inhibitor underscores the substituent-dependent selectivity for kinase targets.

Substituent Bulk and Physicochemical Properties

details N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide, a GCS inhibitor. Its hydroxypropan-2-yl substituent contrasts with the propane-2-sulfonyl group in the target compound. The sulfonyl group’s higher electronegativity and bulk may reduce solubility but improve metabolic stability compared to hydroxylated analogues .

Pyridine-Based Carboxamides

and list pyridine carboxamides such as N-(3-Pyridyl)pivalamide (MP: 71–75°C, MW: 178.23). These compounds lack the pyrrolidine ring but share carboxamide functionality. Their lower molecular weights and pyridine moieties suggest distinct solubility and bioavailability profiles compared to pyrrolidine sulfonamides .

Comparative Data Table

Key Findings and Implications

Substituent Flexibility : Benzyl groups enhance ROCK I inhibition compared to rigid benzoyl groups, but bulkier sulfonyl substituents may require optimization for target compatibility .

Stereochemical Sensitivity : The (S)-enantiomer in pyrrolidine-3-carboxamides demonstrates higher activity, emphasizing the need for enantiopure synthesis in drug development .

Target-Specific Design : TRK inhibitors prioritize heteroaromatic cores (e.g., pyrazolo-pyrimidine), whereas GCS inhibitors favor hydroxylated alkyl chains, illustrating substituent-driven target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.